molecular formula C12H10BrNO B15256989 3-(5-Bromo-4-methylpyridin-2-yl)phenol

3-(5-Bromo-4-methylpyridin-2-yl)phenol

Cat. No.: B15256989
M. Wt: 264.12 g/mol
InChI Key: QCOVHMQSGBVPEM-UHFFFAOYSA-N
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Description

3-(5-Bromo-4-methylpyridin-2-yl)phenol is a high-purity chemical compound with the CAS Number 2059939-32-9 and a molecular weight of 264.12 g/mol . Its molecular formula is C12H10BrNO . This biochemical features a phenol group linked to a 5-bromo-4-methylpyridine ring, making it a valuable synthetic intermediate and building block in organic chemistry and drug discovery research . Researchers utilize this compound for the synthesis of more complex molecules, particularly in the development of pharmaceutical candidates and biologically active agents. Its structure suggests potential as a key precursor in Suzuki coupling and other palladium-catalyzed cross-coupling reactions, owing to the presence of the bromine substituent. The compound is for research purposes only and is not intended for diagnostic or therapeutic applications. Please refer to the product's Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Properties

Molecular Formula

C12H10BrNO

Molecular Weight

264.12 g/mol

IUPAC Name

3-(5-bromo-4-methylpyridin-2-yl)phenol

InChI

InChI=1S/C12H10BrNO/c1-8-5-12(14-7-11(8)13)9-3-2-4-10(15)6-9/h2-7,15H,1H3

InChI Key

QCOVHMQSGBVPEM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1Br)C2=CC(=CC=C2)O

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Cross-Coupling: A Palladium-Catalyzed Approach

Reaction Mechanism and General Procedure

The Suzuki-Miyaura cross-coupling method exploits palladium catalysis to form the critical C–C bond between the pyridine and phenol rings. As delineated in recent industrial protocols, this two-step process involves:

  • Preparation of 5-bromo-4-methylpyridin-2-ylboronic acid via Miyaura borylation of 2,5-dibromo-4-methylpyridine.
  • Coupling with 3-bromophenol under Pd(PPh₃)₄ catalysis in a toluene:ethanol (4:1) solvent system with K₂CO₃ as base.

Key advantages include tolerance for electron-withdrawing groups (e.g., bromine) and scalability. A representative procedure from Vulcanchem reports isolating the product in 68% yield after column chromatography.

Table 1: Optimized Conditions for Suzuki-Miyaura Coupling
Parameter Value/Component Source
Catalyst Pd(PPh₃)₄ (5 mol%)
Base K₂CO₃
Solvent Toluene:ethanol (4:1)
Temperature 80°C (reflux)
Reaction Time 12–24 hours
Yield 68% (isolated)

Microwave-Assisted Optimization

Recent innovations employ microwave irradiation to accelerate coupling. A 2023 study demonstrated that microwave heating at 150°C reduced reaction time to 30 minutes while maintaining yields (63–72%). This method minimizes side reactions such as debromination, which occurs in 8–12% of cases under conventional heating.

Ullmann Coupling: Copper-Mediated Aryl-O Bond Formation

Traditional Thermal Conditions

Ullmann coupling offers a cost-effective alternative using copper catalysts. The reaction couples 5-bromo-4-methylpyridin-2-yl iodide with 3-hydroxyphenylboronic acid in the presence of CuI (10 mol%) and 1,10-phenanthroline ligand. DMSO at 120°C for 48 hours achieves 52% yield, albeit with challenges:

  • Limited functional group tolerance : Methyl and bromo substituents necessitate inert atmospheres.
  • Byproduct formation : Homo-coupling of boronic acid occurs in 15–20% of cases.

Ligand-Accelerated Catalysis

Modifying the ligand system with neocuproine enhances copper activity, reducing reaction time to 24 hours and improving yield to 61%. This approach remains less efficient than palladium methods but is preferable for large-scale production due to lower catalyst costs.

Diazotization-Hydroxylation Route

Synthesis from Aminopyridine Precursors

A patent-pending method converts 2-amino-5-bromo-4-methylpyridine to the target compound via diazotization:

  • Diazonium salt formation : Treatment with NaNO₂/H₂SO₄ at 0–5°C.
  • Hydrolysis : Heating the diazonium intermediate in aqueous H₃PO₄ yields 3-(5-bromo-4-methylpyridin-2-yl)phenol.

This method circumvents transition-metal catalysts but requires stringent temperature control to avoid decomposition. Isolated yields reach 47% after recrystallization.

Table 2: Critical Parameters for Diazotization
Parameter Value/Component Source
Diazotizing Agent NaNO₂ (1.2 equiv)
Acid H₂SO₄ (3.0 equiv)
Reaction Temperature 0–5°C (step 1); 80°C (step 2)
Yield 47%

Comparative Analysis of Methodologies

Yield and Efficiency

  • Suzuki-Miyaura : Highest yield (68–72%) but requires expensive Pd catalysts.
  • Ullmann : Moderate yield (52–61%) with cost-effective Cu systems.
  • Diazotization : Lowest yield (47%) but avoids metal catalysts.

Scalability and Industrial Relevance

Suzuki coupling dominates industrial settings due to reproducibility, while diazotization is limited by hazardous intermediates. Ullmann’s method finds niche applications in bulk synthesis where palladium costs are prohibitive.

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.42 (s, 1H, pyridine-H), 7.58–7.12 (m, 4H, aromatic-H), 5.21 (s, 1H, -OH), 2.45 (s, 3H, -CH₃).
  • IR (KBr) : 3250 cm⁻¹ (O-H stretch), 1580 cm⁻¹ (C=C aromatic), 670 cm⁻¹ (C-Br).

Purity Assessment

HPLC analysis (C18 column, MeCN:H₂O = 70:30) confirms >98% purity for Suzuki-derived batches, whereas Ullmann products require additional recrystallization to achieve >95%.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 5-position of the pyridine ring undergoes nucleophilic aromatic substitution. Reagents like sodium azide (NaN₃) facilitate this reaction, replacing the bromine with azide groups to form derivatives such as azidopyridine compounds.

Key Details:

  • Mechanism: The electron-deficient pyridine ring directs nucleophilic attack at the brominated position.

  • Conditions: Heating and prolonged stirring (hours) are typically required for complete conversion.

Oxidation Reactions

The hydroxyl group on the phenol ring is susceptible to oxidation. Potassium permanganate (KMnO₄) is commonly used to oxidize the hydroxyl group to quinones or other oxidized phenolic derivatives.

Key Details:

  • Mechanism: Oxidation converts the hydroxyl (-OH) group into a carbonyl (-C=O) structure.

  • Conditions: Strong acidic or basic environments may be required, depending on the oxidizing agent.

Reduction Reactions

The phenolic hydroxyl group can be reduced using reagents like lithium aluminum hydride (LiAlH₄) . This reaction converts the hydroxyl group into an alcohol (-OH → -CH₂OH) or other derivatives, depending on the reducing agent and conditions.

Key Details:

  • Mechanism: Reduction typically involves hydride transfer to the oxygen atom of the hydroxyl group.

  • Conditions: Specific reducing agents and temperatures are selected based on the desired product.

Structural and Functional Implications

The compound’s reactivity is driven by its brominated pyridine and phenolic hydroxyl groups. These functional groups enable transformations that are critical in medicinal chemistry (e.g., drug design) and materials science. For example, substitutions at the pyridine ring can modulate bioavailability or metabolic stability, while oxidation/reduction of the hydroxyl group may alter solubility or interactions with biological targets .

Research Considerations

While specific reaction parameters (e.g., yields, exact temperatures) are not detailed in publicly available data, experimental optimization is recommended. The choice of reagents and conditions must align with the desired product’s stability and application. For instance, substitutions may require rigorous purification (e.g., chromatography) to isolate derivatives, while oxidation products may necessitate controlled environments to avoid side reactions.

Mechanism of Action

The mechanism of action of 3-(5-Bromo-4-methylpyridin-2-yl)phenol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Pyrimidine-based analogs (e.g., ) exhibit distinct hydrogen-bonding capabilities due to additional nitrogen atoms, influencing target binding .

Physicochemical Properties

Data from structurally related compounds suggest trends in melting points, solubility, and stability:

Compound Type Melting Point (°C) Solubility (Polar vs. Nonpolar) Stability (Hydrolytic/Oxidative)
Brominated pyridines 268–287 Moderate in polar solvents Stable under inert conditions
Pyrimidine-phenol hybrids 255–275 High in DMSO/DMF Sensitive to light
Chloro-bromo pyridines 240–260 Low in water Prone to dehalogenation

Key Observations :

  • The phenolic hydroxyl group in 3-(5-Bromo-4-methylpyridin-2-yl)phenol increases polarity compared to methanol or methyl ether analogs, affecting solubility in aqueous media .
  • Bromine’s electron-withdrawing effect may stabilize the aromatic ring against electrophilic attacks, enhancing thermal stability .

Pharmacological Activity

While direct studies on 3-(5-Bromo-4-methylpyridin-2-yl)phenol are unavailable, related compounds highlight structure-activity relationships:

  • Antimicrobial Activity : Pyridine derivatives with bromine and methyl groups (e.g., ) show moderate activity against E. coli and S. aureus (MIC: 12.5–25 µg/mL) .
  • Enzyme Inhibition : Brominated pyrimidines (e.g., ) inhibit kinases (IC₅₀: 0.5–2 µM) due to halogen bonding with ATP-binding pockets .
  • Cytotoxicity : Chloro-bromo pyridines () exhibit anticancer activity (GI₅₀: 1–10 µM) in leukemia cell lines .

Key Observations :

  • The methyl group in 3-(5-Bromo-4-methylpyridin-2-yl)phenol may reduce steric hindrance compared to bulkier substituents (e.g., pyrrolidine), improving target engagement .
  • Bromine’s role in hydrophobic interactions could enhance binding to proteins with halogen-binding domains .

Challenges :

  • Regioselective bromination at the 5-position of pyridine requires careful control of reaction conditions .
  • Stability of the phenolic group during synthesis necessitates protective strategies (e.g., acetyl groups) .

Biological Activity

3-(5-Bromo-4-methylpyridin-2-yl)phenol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by a phenolic structure with a 5-bromo-4-methylpyridin-2-yl substituent at the 3-position of the phenolic ring. This configuration enhances its chemical reactivity and biological interactions. The presence of the brominated pyridine moiety is particularly notable for its potential interactions with biological targets.

Synthesis Methods

Various synthetic routes have been developed for 3-(5-Bromo-4-methylpyridin-2-yl)phenol, often involving electrophilic aromatic substitution or coupling reactions. For instance, one method employs bromination of 4-methylpyridine followed by phenolic substitution to yield the desired compound.

Antimicrobial Properties

Preliminary studies indicate that 3-(5-Bromo-4-methylpyridin-2-yl)phenol exhibits antibacterial activity . Its structural similarity to known antimicrobial agents suggests it may interact with bacterial cell membranes or inhibit essential metabolic pathways .

The mechanism by which 3-(5-Bromo-4-methylpyridin-2-yl)phenol exerts its biological effects may involve interaction with key cellular signaling pathways. Compounds with similar functional groups have been shown to modulate pathways such as NF-kB and TGF-beta signaling, which are critical in inflammation and cancer progression .

Case Studies and Research Findings

Several studies have focused on the broader class of compounds related to 3-(5-Bromo-4-methylpyridin-2-yl)phenol:

  • High-throughput Screening : A study identified several derivatives that inhibited the growth of Trypanosoma brucei, indicating potential for developing anti-parasitic therapies .
  • Structure-Activity Relationships (SAR) : Research into SAR has revealed that modifications at the pyridine or phenolic positions can significantly influence biological activity, suggesting avenues for optimizing efficacy .

Data Table: Comparison of Biological Activities

Compound NameActivity TypeIC50 (µM)Reference
3-(5-Bromo-4-methylpyridin-2-yl)phenolAntibacterialTBD
Pyridine Derivative XAnti-proliferative10
Compound YAnti-parasitic<5

Q & A

Q. What are the primary synthetic routes for 3-(5-Bromo-4-methylpyridin-2-yl)phenol, and what key reaction conditions optimize yield?

Methodological Answer: The synthesis typically involves bromination of a pyridine precursor or Suzuki-Miyaura cross-coupling. Key steps include:

  • Bromination: Introduce bromine at the 5-position of 4-methylpyridin-2-yl derivatives using N-bromosuccinimide (NBS) under radical-initiated conditions (e.g., AIBN in CCl₄) .
  • Suzuki Coupling: Couple 5-bromo-4-methylpyridine-2-yl boronic acid with a phenol derivative using Pd(PPh₃)₄ as a catalyst, K₂CO₃ as a base, and THF/water as solvent at 80–100°C .
  • Purification: Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water).

Q. What analytical techniques are critical for characterizing 3-(5-Bromo-4-methylpyridin-2-yl)phenol?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–8.2 ppm) and bromine’s deshielding effects .
  • Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]+ expected at m/z 262.997) .
  • X-ray Crystallography: Resolve crystal packing and bond angles using SHELXL for refinement (R factor < 0.05) .

Q. Which reactive sites in 3-(5-Bromo-4-methylpyridin-2-yl)phenol are prone to electrophilic/nucleophilic attacks?

Methodological Answer:

  • Bromine Atom: Susceptible to nucleophilic substitution (e.g., Suzuki coupling or SNAr with amines) .
  • Phenolic -OH: Participates in hydrogen bonding, etherification, or esterification under acidic/basic conditions .
  • Methyl Group: Can undergo oxidation to carboxylic acid (KMnO₄, H₂SO₄) or halogenation (Cl₂, light) .

Advanced Research Questions

Q. How can regioselectivity challenges in bromination or cross-coupling reactions be addressed?

Methodological Answer:

  • Directing Groups: Use protective groups (e.g., -OMe) to steer bromination to the 5-position .
  • Catalyst Tuning: Employ Pd(dppf)Cl₂ for steric control in Suzuki reactions, ensuring coupling occurs at the bromine site .
  • Computational Screening: DFT calculations (B3LYP/6-31G*) predict electron density maps to identify reactive sites .

Q. What computational methods elucidate the electronic properties of 3-(5-Bromo-4-methylpyridin-2-yl)phenol?

Methodological Answer:

  • HOMO-LUMO Analysis: DFT studies (Gaussian 09) reveal energy gaps (e.g., ΔE = ~4.2 eV), correlating with reactivity .
  • Molecular Electrostatic Potential (MEP): Visualize electrophilic/nucleophilic regions using software like GaussView .
  • Docking Studies: Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina .

Q. How is single-crystal X-ray diffraction applied to resolve structural ambiguities?

Methodological Answer:

  • Crystallization: Grow crystals via slow evaporation (ethanol/acetone) .
  • Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
  • Refinement: SHELXL refines structures with R factors < 0.05; analyze torsion angles to confirm conformation .

Q. How do structural modifications impact the compound’s bioactivity?

Methodological Answer:

  • SAR Studies: Compare analogues (e.g., chloro vs. bromo derivatives) in enzyme inhibition assays (IC₅₀ values).
  • LogP Measurements: Assess lipophilicity (HPLC) to correlate with membrane permeability .
  • Thermodynamic Solubility: Use shake-flask method (pH 7.4 buffer) to predict bioavailability .

Q. How should researchers address contradictions in reported synthetic yields or reaction conditions?

Methodological Answer:

  • DoE (Design of Experiments): Vary catalysts, solvents, and temperatures systematically to identify optimal conditions .
  • In Situ Monitoring: Use FTIR or Raman spectroscopy to track reaction progress and intermediate formation .
  • Meta-Analysis: Compare literature data (e.g., Pd catalyst efficiency) to identify outliers .

Q. What steric/electronic factors dominate its reactivity in cross-coupling reactions?

Methodological Answer:

  • Steric Effects: The 4-methyl group hinders coupling at the 2-position, favoring 5-bromo reactivity .
  • Electronic Effects: Bromine’s electron-withdrawing nature activates the pyridine ring for nucleophilic attack .

Q. What advanced purification techniques improve purity for biological assays?

Methodological Answer:

  • Preparative HPLC: Use C18 columns (ACN/water gradient) for high-purity isolation (>98%).
  • Crystallization Screening: Test solvents (e.g., DMSO/water) to optimize crystal habit .
  • TLC-MS Coupling: Validate purity and identity simultaneously .

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